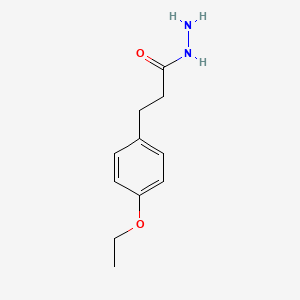

3-(4-Ethoxyphenyl)propanehydrazide

Beschreibung

3-(4-Ethoxyphenyl)propanehydrazide is a hydrazide derivative characterized by an ethoxy-substituted phenyl group attached to a propanehydrazide backbone. It is synthesized via condensation reactions, such as the coupling of 3-((4-ethoxyphenyl)amino)propanehydrazide with isatin derivatives under reflux conditions . Key physical properties include a melting point of 208–209°C, a molecular formula of C19H20N4O3, and a high-resolution mass spectrometry (HRMS) [M+H]+ peak at 353.1614 (observed: 353.1608) . Its structure is confirmed by IR, ¹H-NMR, and ¹³C-NMR data, with distinctive signals for the ethoxy group (δ 1.26 ppm, triplet) and the indolinone moiety .

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-10-6-3-9(4-7-10)5-8-11(14)13-12/h3-4,6-7H,2,5,8,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPPRPXIAKXSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)propanehydrazide typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of a suitable solvent. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazide. Common solvents used in this reaction include ethanol and methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Ethoxyphenyl)propanehydrazide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to enhance reaction rates and reduce energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxyphenyl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Wirkmechanismus

The mechanism by which 3-(4-Ethoxyphenyl)propanehydrazide exerts its effects is primarily through its interaction with biological macromolecules. The hydrazide group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, thereby modulating these processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The ethoxy group in 3-(4-Ethoxyphenyl)propanehydrazide distinguishes it from analogs with other substituents. Key comparisons include:

| Compound | Substituent | Melting Point (°C) | Yield (%) | HRMS [M+H]+ (Calculated/Found) | Key Structural Features |

|---|---|---|---|---|---|

| 3-(4-Ethoxyphenyl) (15) | -OCH2CH3 | 208–209 | 58 | 353.1614/353.1608 | Ethoxy group; isatin hydrazone |

| 3-(4-Methoxyphenyl) (14) | -OCH3 | 215–216 | 96 | 323.1509/323.1503 | Methoxy group; higher yield |

| 3-(4-Bromophenyl) (16) | -Br | 218–219 | 73 | 387.0457/387.0451 | Electron-withdrawing bromo substituent |

| 3-(4-Fluorophenyl) (3b) | -F | 114–115 | 58 | 267.1621/267.1620 | Fluorine substituent; lower MW |

- Ethoxy vs. Methoxy derivatives (e.g., compound 14) exhibit higher yields (96% vs. 58%) and slightly lower melting points, suggesting differences in crystallization efficiency .

- Electron-Withdrawing Groups : Bromo-substituted analogs (e.g., compound 16) show higher melting points (218–219°C) due to stronger intermolecular interactions (e.g., halogen bonding) .

Antioxidant Activity

- Methoxy Derivatives: Compounds like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibit antioxidant activity 1.4× higher than ascorbic acid in DPPH assays . The methoxy group’s moderate lipophilicity balances radical scavenging and solubility.

Anticancer Activity

- Methoxy and Ethoxy Derivatives : Methoxy analogs demonstrate selective cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cells, with IC50 values in the micromolar range . The ethoxy derivative’s larger substituent may enhance cell penetration but could reduce target specificity.

- Isatin-Containing Hydrazides: Compounds like 3-((4-Methoxyphenyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide (14) show potent activity against colon adenocarcinoma (HT-29) in 3D models, attributed to the isatin moiety’s ability to induce cell cycle arrest . The ethoxy analog (15) likely shares this mechanism but requires empirical validation .

Neuroprotective and MAO-B Inhibitory Effects

- Xanthinylthio Derivatives : Compounds such as 6k and 6l exhibit MAO-B inhibition and reduced neurotoxicity due to lower lipophilicity and dipole moments . In contrast, the ethoxy group’s higher lipophilicity may increase neurotoxicity risk, highlighting a trade-off between activity and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.